2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
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Overview
Description
2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photostability and Degradation Studies
Studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine-1,3-dione exhibit variable stability under different conditions. These compounds are photolabile and show extreme instability in alkaline environments, moderate lability in acidic conditions, and stability in neutral settings. Their susceptibility to oxidizing agents varies based on their chemical structure, with modifications like the introduction of a carbonyl group or a tetrafluoromethyl group to the phenyl ring influencing their stability against hydrolysis, oxidation, and light (Muszalska et al., 2015).
Synthesis and Biological Activity
Novel derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been synthesized, displaying significant antitumor and antimicrobial activities. The synthesis involved alkylation processes and the creation of Mannich bases. Certain derivatives showed activity against organisms like C. albicans and S. aureus (Wójcicka et al., 2017).
Fluorescent Properties
Some pyrrolo[3,4-c]pyridine derivatives are known for their fluorescent properties. The synthesized compounds exhibit fluorescence in various solvents with emission maxima in the blue-green region of the spectrum, which can be pivotal in chemical analysis and molecular tagging (Ershov et al., 2016).
Luminescent Polymers
Research has led to the development of luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores. These polymers are characterized by their solubility in common organic solvents and strong fluorescence, potentially useful for optical applications and material science (Zhang & Tieke, 2008).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory activities against certain enzymes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the function of the target
Biochemical Pathways
Similar compounds have been known to affect certain biochemical pathways
Result of Action
Similar compounds have been known to have certain effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione has been used to construct five donor–acceptor type conjugated polymers . It acts as an electron acceptor in these polymers . The electrochromic properties of these polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages .
Cellular Effects
. Biological investigations have shown that pyrrolo [3,4- c ]pyridines can be used to treat diseases of the nervous and immune systems .
Molecular Mechanism
. This suggests that it may interact with biomolecules in a way that influences electron transfer processes.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
, suggesting that it may be involved in electron transfer processes.
Transport and Distribution
, suggesting that it may be transported and distributed in a manner that influences electron transfer processes.
Subcellular Localization
, suggesting that it may localize to areas of the cell where electron transfer processes occur.
Properties
IUPAC Name |
2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFZLVNLVANCEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321413 |
Source
|
Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87544-89-6 |
Source
|
Record name | NSC374808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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